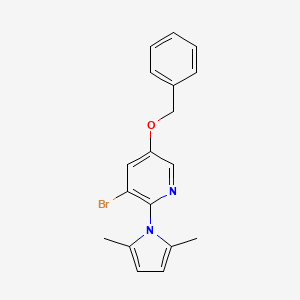

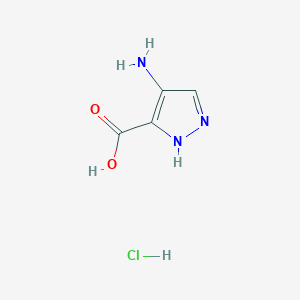

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride

説明

“4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride” is a chemical compound with a molecular weight of 191.62 . It is a heterocyclic building block used for the synthesis of more complex pharmaceutical and biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In a nitric acid medium, the solubility of the compound increases due to the possible protonation of the heterocycle nitrogen atom with the formation of the pyrazolyl cation .Molecular Structure Analysis

The molecular structure of “4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride” comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The superposition of both pyrazole rings with the formation of shortened contacts is observed .Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The compound’s activity in the calcium mobilization assay was found to be similar to niacin .Physical And Chemical Properties Analysis

The compound is an off-white solid . It has a melting point of 135 °C (dec.) (lit.), a boiling point of 235.85°C (rough estimate), and a density of 1.4748 (rough estimate) .科学的研究の応用

Medicinal Chemistry: Drug Discovery

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride: is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its pyrazole core is a common motif in many drugs due to its mimicry of the adenine base in ATP, making it a useful scaffold in kinase inhibitors . Researchers utilize this compound to develop new medications that target a wide range of diseases, from cancer to inflammatory disorders.

Agrochemistry: Pesticide Development

In agrochemistry, this compound serves as a precursor in the synthesis of novel pesticides. Its ability to integrate into heterocyclic compounds that exhibit bioactivity against pests is of particular interest. Scientists are exploring its use in creating safer and more environmentally friendly pesticides that target specific pests without harming beneficial insects or causing undue environmental damage .

Coordination Chemistry: Ligand Synthesis

The amino and carboxylic acid functional groups of 4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride make it an excellent candidate for forming chelating ligands. These ligands can bind to metal ions, forming coordination complexes with potential applications in catalysis, material science, and even medical imaging .

Material Science: Advanced Material Synthesis

Researchers in material science are investigating the use of 4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride in the synthesis of advanced materials. Its incorporation into polymers and other macromolecular structures could lead to materials with novel properties, such as enhanced thermal stability or electrical conductivity .

Organic Synthesis: Building Block for Heterocycles

As a versatile building block, this compound is used extensively in organic synthesis to construct a variety of heterocyclic compounds. Its reactivity allows for the formation of complex structures that are essential in the development of new organic molecules for research and industrial applications .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride is used in the study of enzyme inhibition. By designing inhibitors that can interact with enzymes at the molecular level, researchers can better understand disease mechanisms and develop targeted therapies .

Analytical Chemistry: Chromatography Standards

This compound can also be used as a standard in chromatographic analyses. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods in both research and industrial settings .

Physical Chemistry: Reaction Mechanism Studies

In physical chemistry, the compound’s reactivity is exploited to study reaction mechanisms. It serves as a model compound to understand how chemical reactions proceed, which is fundamental in designing more efficient synthetic routes and understanding chemical behavior .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-amino-1H-pyrazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.ClH/c5-2-1-6-7-3(2)4(8)9;/h1H,5H2,(H,6,7)(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUMKBFRBYAOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

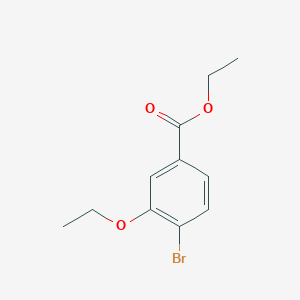

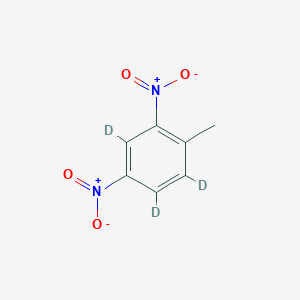

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B1442302.png)

![tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1442308.png)

![2-Hexylthieno[3,2-b]thiophene](/img/structure/B1442309.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester](/img/structure/B1442316.png)